Biotin phosphoramidite for abi

Oligonucleotide Synthesis Biotinylation Efficiency Solid-Phase Chemistry

This ABI-configured biotin phosphoramidite enables quantitative 5′-terminal biotin incorporation during solid-phase oligonucleotide synthesis, eliminating the yield loss and extra purification inherent to post-synthesis NHS-ester methods. The DMT group supports real-time coupling quantification and trityl-selective cartridge or HPLC purification. With ≥95% coupling efficiency and nearly irreversible streptavidin binding (Kd ≈ 10⁻¹⁴–10⁻¹⁵ M), it is the definitive choice for diagnostic probe development, microarray spotting, affinity purification, and NGS library preparation. Fully compatible with standard ABI cleavage and deprotection protocols.

Molecular Formula C10H20N3O5PS
Molecular Weight 325.32 g/mol
Cat. No. B15351117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin phosphoramidite for abi
Molecular FormulaC10H20N3O5PS
Molecular Weight325.32 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)O)NC(=O)N2.NP(O)O
InChIInChI=1S/C10H16N2O3S.H4NO2P/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9;1-4(2)3/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15);2-3H,1H2/t6-,7-,9-;/m0./s1
InChIKeyLELMRLNNAOPAPI-UFLZEWODSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin Phosphoramidite for ABI Synthesizers: Direct 5′-Labeling for Automated Oligonucleotide Synthesis


Biotin phosphoramidite for ABI is a phosphoramidite reagent specifically configured for use with Applied Biosystems (ABI) automated DNA/RNA synthesizers [1]. It is a non-nucleosidic building block that directly incorporates a biotin label at the 5′-terminus of synthetic oligonucleotides during solid-phase synthesis . The compound contains a dimethoxytrityl (DMT) group for real-time coupling efficiency quantification and for facilitating reverse-phase cartridge or HPLC purification . It is fully compatible with standard cleavage and deprotection protocols [2].

Why Generic Biotinylation Reagents Cannot Replace Biotin Phosphoramidite for ABI Synthesizers


Generic substitution fails because biotinylation reagents are not functionally interchangeable; they differ fundamentally in labeling position, yield, workflow integration, and binding properties. Biotin-dT phosphoramidite, for example, incorporates biotin internally as a dT replacement, enabling sequence-internal labeling but precluding terminal-only applications [1]. Desthiobiotin phosphoramidite offers reversible streptavidin capture (Kd ≈ 10⁻¹¹ M) instead of the nearly irreversible binding of biotin (Kd ≈ 10⁻¹⁴–10⁻¹⁵ M), which is critical for applications requiring permanent immobilization [2]. Post-synthesis conjugation using Biotin-NHS ester on amino-modified oligonucleotides suffers from significantly lower overall yields and requires additional purification steps, whereas direct phosphoramidite incorporation provides quantitative labeling during synthesis . The specific configuration for ABI synthesizers ensures optimized coupling parameters and compatibility that generic amidites may lack [3].

Quantitative Differentiation of Biotin Phosphoramidite for ABI: Head-to-Head Performance Metrics


Direct Incorporation Yield vs. Post-Synthesis Conjugation with Biotin-NHS Ester

Direct incorporation using biotin phosphoramidite yields approximately 75-150 nmol of final biotinylated product per µmol synthesis scale, depending on scale. In contrast, post-synthesis conjugation using Biotin-NHS ester on amino-modified oligonucleotides yields only ~16 nmol per µmol scale . This represents a yield difference of up to an order of magnitude, favoring direct amidite coupling.

Oligonucleotide Synthesis Biotinylation Efficiency Solid-Phase Chemistry

Streptavidin Binding Affinity (Kd) vs. Desthiobiotin Phosphoramidite

Biotin binds streptavidin with a dissociation constant (Kd) of 10⁻¹⁴ to 10⁻¹⁵ M, forming an essentially irreversible complex under standard conditions. Desthiobiotin, a sulfur-free analog available as a phosphoramidite, exhibits a Kd of 10⁻¹⁰ to 10⁻¹¹ M, which is several orders of magnitude weaker [1]. This 10,000- to 100,000-fold difference in affinity determines whether the interaction is functionally permanent or reversible.

Affinity Capture Streptavidin-Biotin Interaction Dissociation Constant

Coupling Efficiency (Trityl Assay) vs. Unmodified Nucleoside Phosphoramidites

Biotin phosphoramidite for ABI exhibits coupling efficiencies ≥95% as measured by trityl cation assay, with some formulations achieving 98–99.5% [1]. This efficiency is comparable to unmodified nucleoside phosphoramidites (typically >98%) and is achievable with a recommended 15-minute coupling time . In contrast, some other label amidites require extended coupling times (e.g., 20–30 minutes) to reach similar efficiencies.

Solid-Phase Synthesis Coupling Yield Trityl Monitoring

DMT-Mediated Purification vs. DMT-Lacking Biotin Analogs

Biotin phosphoramidite for ABI contains a DMT group that enables trityl-selective purification (DMT-ON purification) using reverse-phase cartridges or HPLC [1]. This feature is absent in some biotin analogs, such as certain biotin-dT formulations that lack DMT [2]. The DMT group provides a hydrophobic handle for separating full-length biotinylated oligonucleotides from truncated failure sequences and unlabeled products, a critical quality control step for diagnostic applications.

Oligonucleotide Purification Reverse-Phase Cartridge HPLC

Labeling Position Specificity: 5′-Terminal vs. Internal Incorporation

Biotin phosphoramidite for ABI is engineered for exclusive 5′-terminal labeling. It can be added only once to the 5′-terminus, ensuring a single, defined biotin at the oligonucleotide's end [1]. In contrast, Biotin-dT phosphoramidite can replace dT residues internally within the sequence, enabling multiple internal biotin incorporations [2]. This positional difference is crucial for applications where biotin must not interfere with hybridization or enzymatic reactions at internal sites.

Oligonucleotide Design Labeling Site End-Labeling

Optimal Application Scenarios for Biotin Phosphoramidite for ABI Synthesizers


5′-End-Labeled PCR Primers for Diagnostic Assays

Biotin phosphoramidite for ABI is ideal for synthesizing 5′-biotinylated PCR primers used in diagnostic probe development. The DMT group enables DMT-ON purification, which is essential for avoiding cross-contamination during HPLC purification of biotinylated primers . The high coupling efficiency (≥95%) ensures that a large proportion of synthesized oligonucleotides carry the biotin label, maximizing assay sensitivity [1].

DNA Capture and Immobilization Assays

The nearly irreversible binding of biotin to streptavidin (Kd ≈ 10⁻¹⁴–10⁻¹⁵ M) makes this reagent the preferred choice for DNA capture applications where permanent immobilization is required, such as in microarray spotting, affinity purification of DNA-binding proteins, and solid-phase sequencing template preparation . The 5′-terminal placement of biotin ensures that the oligonucleotide's sequence is fully accessible for hybridization or protein binding [1].

High-Throughput Oligonucleotide Synthesis Workflows

The direct incorporation approach using biotin phosphoramidite eliminates the need for post-synthesis conjugation steps, reducing total workflow time and increasing overall yield compared to NHS ester-based methods . This is particularly advantageous in high-throughput oligonucleotide synthesis facilities where automation and process efficiency are paramount.

Affinity Purification of Oligonucleotides

Biotin-labeled oligonucleotides synthesized with this reagent can be captured on streptavidin-coated magnetic beads for efficient purification. The DMT group allows for initial cartridge purification to remove truncated sequences, followed by streptavidin capture to isolate only the biotinylated full-length product . This two-step purification yields highly pure material suitable for demanding applications such as next-generation sequencing library preparation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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